N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-chlorobenzylamine, benzaldehyde, and pyrimidine-5-carboxylic acid.
Condensation Reaction: The first step involves the condensation of 4-chlorobenzylamine with benzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with pyrimidine-5-carboxylic acid under acidic conditions to form the desired pyrimidine derivative.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to enhance yield and reduce reaction time.
Automated Purification Systems: Using automated purification systems like high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmaceuticals: The compound is explored for its potential use in developing new drugs for treating various diseases.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Biological Studies: The compound is used in biological studies to understand its interaction with different biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide involves:
Molecular Targets: The compound targets specific enzymes or receptors in the body, such as kinases or G-protein coupled receptors.
Pathways Involved: It interferes with signaling pathways involved in cell growth, proliferation, and apoptosis, leading to the inhibition of cancer cell growth or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide: shares structural similarities with other pyrimidine derivatives such as:
Uniqueness
Structural Features: The presence of the 4-chlorophenyl and diphenyl groups in the pyrimidine ring imparts unique chemical and biological properties to the compound.
Biological Activity: The specific arrangement of functional groups enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Biological Activity
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with two phenyl groups and a 4-chlorobenzyl moiety. Its molecular formula is C20H18ClN3O, and it has a molecular weight of 357.83 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of various kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer models.
- Transcription Modulation : It has been shown to modulate transcriptional activity by interacting with nucleosomes, impacting RNA polymerase II activity. This dual role as a positive and negative regulator of transcription elongation suggests potential applications in gene therapy and cancer treatment .
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways .
- Animal Models : In vivo experiments using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups, indicating its potential as a therapeutic agent .
Other Biological Activities
Beyond anticancer effects, this compound has demonstrated various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains, potentially useful in developing new antibiotics .
- Anti-inflammatory Effects : Research indicates that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other pyrimidine derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide | Structure | Moderate anticancer activity |
2-(4-Chlorophenyl)-5-Quinoxalinecarboxamide | Structure | Antimicrobial and anticancer properties |
The structural modifications in these compounds lead to variations in their biological activities, highlighting the importance of functional group positioning for efficacy.
Case Studies
Several case studies have been published regarding the biological activity of this compound:
- Study on Breast Cancer Cells : A study published in Cancer Research showed that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours .
- Inflammation Model : In an animal model of arthritis, administration of this compound led to a significant decrease in joint swelling and inflammation markers compared to untreated controls .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c25-20-13-11-17(12-14-20)15-27-24(29)21-16-26-23(19-9-5-2-6-10-19)28-22(21)18-7-3-1-4-8-18/h1-14,16H,15H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUFAPPVEXKWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.